Undecanamide

Description

Overview of Undecanamide and its Structural Analogues in Chemical Biology

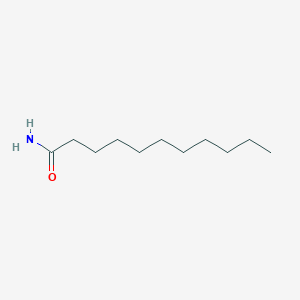

In chemical biology, this compound and its structural analogues are valued for their ability to interact with and modulate biological systems. The basic this compound molecule consists of an 11-carbon chain terminating in an amide group (C11H23NO). nih.gov Its structural analogues are typically other long-chain fatty amides or derivatives where the this compound backbone is chemically modified.

Key structural analogues and related compounds studied in a chemical biology context include:

Dodecanamide (B72619) and Decanamide (B1670024): These are close homologues of this compound, with 12 and 10 carbon atoms, respectively. nih.govsigmaaldrich.com They share similar properties and often serve as comparative benchmarks in research. Decanamide is functionally related to decanoic acid and is classified as a primary fatty amide. nih.gov Dodecanamide, also known as lauramide, is another primary fatty amide that has been investigated for its biological interactions. sigmaaldrich.com

N-Substituted Derivatives: A significant area of research involves the synthesis of derivatives with substitutions on the amide nitrogen. For example, N-phenyl-dodecanamide has been studied for its biological activities, including potential antimicrobial and anti-inflammatory properties. The synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives has also been reported, combining the fatty amide structure with a steroid moiety. researchgate.net

Functionalized Chain Derivatives: Modifications to the hydrocarbon chain also yield important analogues. This compound, 10-bromo-N-vanillyl-, features a bromine atom on the alkyl chain and a vanillyl group on the nitrogen, a structure designed to interact specifically with biological systems. ontosight.ai The vanillyl group, in particular, is associated with biological activities like pain relief and antioxidant effects. ontosight.ai Another complex derivative is 11,11'-dithiobis(N-vanillyl-), a synthetic compound with two this compound backbones linked by a disulfide bond, designed for life sciences research. ontosight.ai

Ceramide Trafficking Inhibitors: A prominent example of a structural analogue in chemical biology is N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12). nih.gov Although a dodecanamide derivative, its study is highly relevant to the broader class of fatty amides. HPA-12 is a benchmark inhibitor of the CERT protein, which is responsible for the intracellular trafficking of ceramides, crucial lipids involved in sphingomyelin (B164518) biosynthesis. nih.govacs.org

The amphiphilic nature of these molecules, combining a hydrophobic hydrocarbon tail with a hydrophilic amide head, is central to their biological function, allowing them to interact with cell membranes and proteins. ontosight.ai

Evolution of Research on this compound Derivatives in Diverse Scientific Disciplines

Research into this compound and its analogues has evolved from fundamental synthesis to targeted applications in complex biological and material systems. Early studies often focused on the chemical synthesis of novel derivatives. For instance, a 1999 study detailed the synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives, highlighting the chemical versatility of the this compound structure. researchgate.net

The focus gradually expanded to explore the biological activities of these compounds. The discovery in 2001 of N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)alkanamides (HPAs) as the first inhibitors of intracellular ceramide trafficking marked a significant milestone. nih.gov The dodecanamide derivative, HPA-12, became a key tool for studying sphingomyelin biosynthesis, with research interest accelerating after a structural revision in 2011 led to the synthesis of new analogues with improved protein binding. nih.govacs.org

This led to broader investigations into the potential therapeutic properties of related structures. Researchers began exploring derivatives for antioxidant, anti-inflammatory, and neuroprotective effects, often leveraging known bioactive moieties like the vanillyl group. ontosight.aiontosight.ai Studies on N-phenyl-dodecanamide, for example, demonstrated its ability to inhibit the production of inflammatory cytokines in vitro.

In parallel, the unique properties of these long-chain amides found applications in materials science. Derivatives such as Decanamide, N-(3-aminopropyl)- were identified as potential surfactants and components for synthesizing polymers. ontosight.ai This diversification showcases the journey of this compound-related research from pure organic chemistry to applied chemical biology and materials science.

Interactive Table: Research Findings on this compound and Analogues

| Compound/Derivative Class | Area of Research | Key Findings | Primary Reference |

|---|---|---|---|

| Steroidal N-butyl-N-methyl-undecanamide | Organic Synthesis | Successful synthesis of new steroidal derivatives of this compound. | researchgate.net |

| HPA-12 (Dodecanamide analogue) | Chemical Biology / Pharmacology | Inhibits CERT-mediated ceramide trafficking and sphingomyelin biosynthesis. Hydroxy groups are essential for activity. | nih.govacs.org |

| This compound, 10-bromo-N-vanillyl- | Pharmacological Research | Investigated for potential analgesic, anti-inflammatory, and antioxidant activities due to its vanillyl moiety and brominated chain. | ontosight.ai |

| N-phenyl-dodecanamide | Biology / Medicine | Exhibits anti-inflammatory properties by reducing inflammatory cytokine production. Serves as a precursor for antimicrobial agents. | |

| Granulatamide B Analogues | Medicinal Chemistry | Modifications to the fatty acid side chain of a natural tryptamine-derivative were explored for antioxidative and antibacterial properties. | researchgate.net |

Significance of this compound-Related Structures in Contemporary Pharmaceutical and Material Sciences

The significance of this compound and its analogues in modern science lies in their dual utility as tools for basic research and as foundational structures for new technologies and therapies.

In Pharmaceutical Sciences: The impact is most pronounced in the study of cellular pathways and drug development. The ability of compounds like HPA-12 to specifically inhibit proteins such as CERT provides researchers with powerful tools to dissect complex biological processes like lipid trafficking. nih.govscilit.com This has profound implications for understanding diseases where these pathways are dysregulated.

Furthermore, this compound derivatives are being actively investigated as potential therapeutic agents themselves. The presence of bioactive groups, such as the vanillyl moiety in this compound derivatives, suggests potential for developing compounds with antioxidant, anti-inflammatory, or analgesic effects. ontosight.aiontosight.ai The structural similarity of some derivatives to bioactive molecules makes them attractive candidates for drug development. Their amphiphilic nature is also exploited in drug delivery systems, where they can form structures like micelles or liposomes to encapsulate and transport hydrophobic drugs. ontosight.ai

In Material Sciences: The long hydrocarbon chain and polar amide group give these compounds surfactant properties, making them useful in industrial and household cleaning products as emulsifiers and foaming agents. ontosight.ai N,N-Bis(2-hydroxyethyl)dodecanamide is a widely used nonionic surfactant synthesized from a dodecanamide precursor. Beyond surfactants, these amides can serve as monomers or building blocks in the synthesis of novel polymers and other materials, offering a versatile platform for creating materials with tailored properties. ontosight.ai

Interactive Table: Applications of this compound and Related Structures

| Application Area | Specific Use | Compound Example | Significance |

|---|---|---|---|

| Pharmaceutical Science | Biological Probe | HPA-12 (Dodecanamide analogue) | Allows for the study of ceramide trafficking and sphingomyelin biosynthesis. nih.gov |

| Pharmaceutical Science | Drug Development | This compound, 10-bromo-N-vanillyl- | Potential for development as an analgesic or anti-inflammatory agent. ontosight.ai |

| Pharmaceutical Science | Drug Delivery | Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. | Amphiphilic nature allows for encapsulation of hydrophobic drugs. ontosight.ai |

| Material Science | Surfactants / Detergents | N,N-Bis(2-hydroxyethyl)dodecanamide | Used as a nonionic surfactant and emulsifying agent in cleaning products. |

| Material Science | Polymer Synthesis | Decanamide, N-(3-aminopropyl)- | Can be used as an intermediate in the synthesis of polymers with unique properties. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292545 | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244-06-6 | |

| Record name | Undecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Undecanamide and Its Advanced Derivatives

General Strategies for Amide Bond Formation in Undecanamide Synthesis

The creation of the amide bond, a fundamental linkage in this compound, typically involves the condensation reaction between an undecanoic acid derivative and an amine. While direct thermal condensation is possible, it often requires harsh conditions and can lead to side products. google.com Consequently, a variety of more controlled and efficient chemical methods are employed in laboratory and industrial settings.

Modern amide synthesis often utilizes coupling reagents that activate the carboxylic acid group of undecanoic acid, facilitating its reaction with an amine under milder conditions. One such method employs N,N'-carbonyldiimidazole (CDI), which has proven effective for preparing various fatty acid amides. fao.org Other powerful coupling agents include (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) and n-propanephosphonic acid anhydride (B1165640) (T3P), which enable amide bond formation with high yields and minimal side reactions, even with less reactive amines. organic-chemistry.org

Catalytic approaches offer an alternative, environmentally conscious route. Multivalent metal salts, such as ferric chloride, can effectively catalyze the amidation of fatty acids with long-chain amines. organic-chemistry.org Lewis acid catalysts, including tetra-n-butyl titanate, are used in processes that react fatty acids with urea (B33335) to produce fatty acid amides, showcasing a method that can be driven by microwave irradiation to shorten reaction times. google.com Furthermore, certain boronic acid derivatives have been identified as highly effective catalysts for the direct amidation of long-chain fatty acids at elevated temperatures. researchgate.net In biosynthesis, the formation of fatty acid amides proceeds via enzymatic pathways, often utilizing acyl-CoA thioesters as the activated acyl group donor. nih.gov

Table 1: General Amide Bond Formation Reagents and Catalysts

| Reagent/Catalyst Type | Specific Example | Application Context | Reference |

|---|---|---|---|

| Coupling Reagent | N,N'-Carbonyldiimidazole (CDI) | Preparation of various fatty acid amides. | fao.org |

| Coupling Reagent | n-Propanephosphonic acid anhydride (T3P) | General coupling of acids and amines with low epimerization. | organic-chemistry.org |

| Metal Catalyst | Ferric Chloride (FeCl₃) | Catalysis of amidation between aliphatic fatty acids and amines. | organic-chemistry.org |

| Lewis Acid Catalyst | Tetra-n-butyl titanate | Microwave-assisted synthesis from fatty acids and urea. | google.com |

| Organocatalyst | 3,4,5-Trifluorophenylboronic acid | Direct amidation of long-chain fatty acids. | researchgate.net |

Targeted Synthesis of Specific this compound Analogues

Building upon the fundamental this compound structure, chemists have developed numerous derivatives by introducing specific functional groups. These modifications are designed to alter the compound's physicochemical properties, such as lipophilicity, reactivity, and steric profile. Halogenation and conjugation to vanillylamine (B75263) are two prominent examples of such targeted synthetic efforts.

The introduction of halogen atoms (bromine, chlorine, iodine) onto the this compound framework is a key strategy for creating advanced analogues. Halogenation can significantly influence a molecule's biological interactions and provides a reactive handle for further chemical transformations.

The synthesis of brominated undecanamides is typically achieved by using a starting material that already contains a bromine atom. A common precursor is 11-bromoundecanoic acid. This acid can be converted to its more reactive acyl chloride form and then reacted with a desired amine to form the final brominated amide. mdpi.com This strategy was employed in the synthesis of 11-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)this compound, an intermediate used in the preparation of chemiluminescent luminol (B1675438) derivatives. mdpi.comresearchgate.net

More complex brominated structures have also been synthesized. For instance, a bromo-undecanamide derivative of estradiol (B170435) was prepared starting from estrone (B1671321). nih.gov The synthesis involved multiple steps to build a side-chain containing an aldehyde, which was then used to form the amide bond, with a bromination step occurring at a different point in the synthetic sequence to yield the final product, N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound. nih.gov Another example is 10-bromo-N-vanillyl-undecanamide, which combines both bromination and conjugation to a vanillyl moiety. ontosight.ai

Table 2: Examples of Synthesized Brominated this compound Derivatives

| Compound Name | Key Precursor(s) | Synthetic Feature | Reference |

|---|---|---|---|

| 11-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)this compound | 11-Bromoundecanoic acid, 4-aminophthalimide (B160930) derivative | Acylation via acyl chloride intermediate. | mdpi.comresearchgate.net |

| N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound | Estrone | Multi-step synthesis involving construction and subsequent bromination of the side chain. | nih.gov |

| 10-Bromo-N-vanillyl-undecanamide | 10-Bromoundecanoic acid (or similar), Vanillylamine | Serves as an intermediate for more complex molecules. | ontosight.ai |

The synthesis of chlorinated and iodinated undecanamides follows similar principles to bromination, often involving the coupling of a halogenated precursor. The introduction of chlorine or iodine can be achieved using various standard chlorinating or iodinating agents. acsgcipr.org

The synthesis of steroidal antiestrogens has provided examples of both chlorinated and iodinated this compound derivatives. nih.gov In these syntheses, an this compound side chain was attached to the 7α-position of an estradiol core, with a chlorine or iodine atom introduced at the 16α-position. This demonstrates the feasibility of incorporating halogens at specific sites on complex this compound conjugates. nih.gov While direct chlorination of the this compound alkyl chain can be challenging due to low reactivity, chlorination of aromatic moieties that are part of the amide structure can be achieved with reagents like N-chlorosuccinimide (NCS). researchgate.net

Radioiodination is a particularly important application for iodinated analogues. The synthesis of N-[4-(Benzothiazol-2-yl)phenyl]-11-(2-nitroimidazole-1-yl)this compound (2NUBTA) and its subsequent radiolabeling with iodine-131 (B157037) has been reported. nih.govresearchgate.net This process highlights a synthetic route where a complex this compound is first constructed and then subjected to radioiodination for use in biomedical imaging research. nih.govresearchgate.net

The vanillyl group, derived from vanillin, is a structural component of capsaicin (B1668287) and is of interest for its potential to confer specific biological activities. nih.gov Conjugating this moiety to an this compound chain creates hybrid molecules that merge the properties of a long-chain fatty amide with those of a vanilloid.

The primary method for synthesizing this compound-vanillylamine conjugates is the acylation of vanillylamine (4-hydroxy-3-methoxybenzylamine). wikipedia.org In this reaction, the amino group of vanillylamine acts as a nucleophile, attacking an activated form of undecanoic acid, such as undecanoyl chloride. This forms a stable amide bond, linking the fatty acid chain to the vanillyl group. A general synthesis of N-acylvanillamides has been developed that can be applied to undecanoic acid to produce N-vanillylthis compound. molaid.com

A specific example is the synthesis of N-vanillyl-10-undecenamide, which was prepared to serve as a capsaicin analogue. molaid.com This synthesis demonstrates that the undecenoyl chain (an unsaturated version of the undecanoyl chain) readily couples with vanillylamine. This approach can be adapted for saturated undecanoic acid to produce the corresponding this compound conjugate.

This compound-Vanillylamine Conjugates

Synthesis of Steroidal this compound Conjugates

The conjugation of this compound to steroidal frameworks, such as estradiol and estrone, is a significant area of research for developing compounds with targeted hormonal activities.

Estradiol-Derived this compound Analogues

The synthesis of estradiol-undecanamide analogues often involves attaching a long alkyl chain, which is then converted to an amide, at specific positions on the steroid nucleus, most commonly C-7α or C-11β.

For 7α-substituted derivatives, a key synthetic step is the copper-catalyzed 1,6-conjugate addition of a Grignard reagent to a 6-dehydroestradiol derivative. researchgate.net This establishes the long side chain at the 7α-position. This chain can be further manipulated; for instance, a terminal olefin can be converted to a carboxylic acid via ozonolysis and oxidation. The resulting acid is then coupled with an appropriate amine to form the final this compound side chain.

For 11β-substituted analogues, the synthesis can be achieved via a Grignard reaction on an 11-oxo-estradiol derivative. nih.gov For example, reacting an 11-oxo intermediate with a suitable Grignard reagent containing the undecane (B72203) backbone introduces the side chain at the 11β position. Subsequent chemical transformations, including amide bond formation, yield the desired this compound conjugate. One of the most studied compounds in this class is N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound, also known as ICI-164,384.

A series of 7α-undecylestradiol derivatives have been synthesized with various substituents at the end of the spacer chain to investigate structure-activity relationships. researchgate.net Additionally, new steroidal antiestrogens have been created that possess both a 7α-undecanamide group and a halogen atom at the 16α-position. beilstein-journals.org

| Starting Material | Key Reaction | Position of Substitution | Resulting Conjugate |

| 6-dehydro-19-nortestosterone | Cu(I)-promoted conjugate addition | 7α | 7α-substituted estrone derivative researchgate.net |

| 17β-hydroxy-3-methoxy-11-oxo-estra-1,3,5(10),8(9)-tetraene | Grignard reaction | 11β | 11-substituted estradiol derivatives nih.gov |

| Estradiol derivative | Halogenation and Amidation | 7α and 16α | 16α-halo-7α-undecanamide estradiol beilstein-journals.org |

Estrone-Based this compound Derivatives

Synthesizing this compound conjugates of estrone involves creating a stable link between the steroid and the fatty amide chain. This can be achieved by first functionalizing the estrone molecule to introduce a reactive handle for subsequent coupling reactions.

One common strategy is to modify the hydroxyl group at the C-3 position. For instance, estrone can be alkylated with a reagent like bromoacetic acid to produce an estrone-3-O-carboxymethyl ether intermediate. besjournal.com This introduces a carboxylic acid group, which can then be activated using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). besjournal.com The activated ester can then be reacted with 11-aminoundecanoic acid or a derivative to form the desired estrone-undecanamide conjugate.

Alternatively, the this compound chain can be built onto the estrone scaffold. Introduction of a long side chain at the 7α-position can be accomplished by the conjugate addition of a Grignard reagent to 6-dehydro-19-nortestosterone, followed by A-ring aromatization to yield a 7α-substituted estrone derivative. researchgate.net This intermediate can then be elaborated to form the final amide. Researchers have also explored fluorescently labeling estrone at the C-2 or C-15 positions to create conjugates for biological assays, using methods like Sonogashira or Michael additions followed by click chemistry. mdpi.com

| Estrone Derivative | Coupling Strategy | Reagents | Application |

| Estrone-3-O-carboxymethyl ether (E1-3CME) | Activated Ester Method | DCC, NHS | Preparation of complete antigen for antibody production besjournal.com |

| 6-dehydro-19-nortestosterone | Conjugate Addition / Aromatization | Grignard Reagent, Cu(I) | Synthesis of 7α-substituted estrone derivatives researchgate.net |

| Estrone-alkyne/azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | BODIPY-dyes, CuI | Synthesis of fluorescent-labeled estrone conjugates mdpi.com |

Preparation of Dopamine-Conjugated this compound Derivatives

The synthesis of N-undecanoyldopamine and related derivatives involves the formation of an amide bond between the amine group of dopamine (B1211576) and the carboxyl group of undecanoic acid. Due to the presence of the reactive catechol hydroxyl groups on dopamine, protective group chemistry is often employed.

A common approach is to use standard peptide coupling reagents. researchgate.net For instance, undecanoic acid can be activated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. researchgate.net This intermediate readily reacts with dopamine hydrochloride in the presence of a base (e.g., triethylamine) to form the N-undecanoyldopamine product. The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the dopamine amine.

An alternative method involves preparing an active ester of the carboxylic acid separately and then reacting it directly with a salt of dopamine. google.com For example, an N-hydroxysuccinimide ester of the fatty acid can be synthesized and subsequently coupled with dopamine hydrochloride, often leading to high yields of the desired amide. google.com These methods are part of a broader class of reactions used to create fatty acid amides, which are recognized as important signaling molecules.

Synthesis of Alkyl-Resorcinol this compound Derivatives

The synthesis of this compound derivatives of alkyl-resorcinols can be approached in two primary ways: by forming the amide bond with a pre-formed alkylresorcinol or by constructing the alkylresorcinol moiety onto an existing this compound structure.

A direct and efficient method for preparing o-hydroxy-anilides involves the one-step synthesis from 2-nitrophenol (B165410) esters without the need for protecting the hydroxyl group. besjournal.com In a relevant example, N-(2,6-Dihydroxyphenyl)this compound, a resorcinol (B1680541) derivative, was prepared by the hydrogenation of an ester precursor, demonstrating a viable route to this class of compounds. wipo.intbesjournal.com

More general syntheses of 4-alkylresorcinols often start with resorcinol itself. mdpi.comuni-giessen.de One established route is the Friedel-Crafts acylation of resorcinol with an acyl chloride or a carboxylic acid (like undecanoic acid) in the presence of a catalyst such as zinc chloride, which forms a 4-acylresorcinol. mdpi.comresearchgate.net The acyl group is then reduced to an alkyl group via methods like Clemmensen or Wolff-Kishner reduction, or more commonly, catalytic hydrogenation. mdpi.com The resulting 4-alkylresorcinol, containing a free amino group if modified appropriately, could then be coupled with undecanoic acid to form the final amide.

| Synthetic Approach | Key Intermediates | Key Reactions | Reference |

| Direct Anilide Synthesis | 2-Nitrophenol esters | Hydrogenation | besjournal.com |

| Acylation-Reduction | 4-Acylresorcinol | Friedel-Crafts Acylation, Catalytic Hydrogenation | mdpi.comuni-giessen.de |

| Wittig Reaction | 3,5-dimethoxybenzaldehyde, phosphonium (B103445) ylide | Wittig Reaction, Catalytic Hydrogenation | hilarispublisher.com |

Functionalization through Thiol-Ene Click Coupling Reactions

Thiol-ene click coupling is a powerful and efficient method for the post-synthesis functionalization of molecules containing an alkene (ene) moiety, such as derivatives of undecenoic acid (the precursor to undecenamide). This reaction proceeds via a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond. researchgate.netresearchgate.net The process is highly efficient, often initiated by UV light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene, forming a stable thioether linkage. researchgate.netnih.gov

This methodology is particularly useful for attaching a wide array of functional groups to an undecenoyl backbone. For example, methyl 10-undecenoate can be readily reacted with thiol-containing molecules like cysteamine (B1669678) (2-aminoethanethiol) or 3-mercaptopropionic acid. beilstein-journals.orgsci-hub.se The reaction is typically carried out in a suitable solvent with a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or azobisisobutyronitrile (AIBN), under UV irradiation or thermal conditions. sci-hub.senih.gov

The resulting product, now functionalized with an amine or carboxylic acid at the terminus of the undecanoate chain, can undergo further reactions. For instance, the newly introduced amine can be used to form amide bonds with other molecules, such as phenolic acids. beilstein-journals.org This two-step process, combining thiol-ene coupling with subsequent amidation, provides a versatile platform for creating complex, multifunctional this compound derivatives. beilstein-journals.org

| Reactants | Initiator/Conditions | Product | Application |

| Methyl 10-undecenoate + Cysteamine HCl | ABCN, Dioxane/Ethanol | Methyl 11-(2-aminoethylthio)undecanoate | Synthesis of phenolic lipid conjugates beilstein-journals.org |

| Undecenoic acid-coated Fe3O4 NPs + Cysteine | AIBN, 60 °C | Cysteine-functionalized nanoparticles | Preparation of bifunctional magnetic nanoparticles nih.gov |

| Vinyl-bearing Polyhydroxyalkanoate (PHA) + 3-Mercaptopropionic acid | UV-initiation | Carboxyl-functionalized PHA | Biocompatible material modification sci-hub.se |

Creation of Imidazolidinone-Grafted this compound Structures

The synthesis of complex molecules featuring an this compound backbone grafted with a heterocyclic moiety like imidazolidinone represents a sophisticated area of organic chemistry. While direct, single-step grafting is uncommon, multi-step synthetic pathways can be designed based on established methods for imidazolidinone formation. These approaches typically involve creating a reactive handle on either the this compound structure or the imidazolidinone ring to facilitate their eventual linkage.

One plausible synthetic strategy involves the initial preparation of a functionalized this compound derivative. For example, starting with 11-aminoundecanoic acid, one could first form the amide bond with a desired amine, leaving the terminal amino group of the undecanoic chain available for further reaction. This N-substituted 11-aminothis compound can then serve as a precursor for the construction of the imidazolidinone ring.

A common method for forming the imidazolidinone ring is through the reaction of a 1,2-diamine with a carbonyl source like phosgene (B1210022) or a carbonyldiimidazole. In this context, the terminal amino group of the functionalized this compound could be reacted with a suitable agent to introduce a second amino group at the adjacent carbon, followed by cyclization.

Alternatively, a pre-formed imidazolidinone ring bearing a reactive functional group (e.g., a carboxylic acid, an aldehyde, or a halide) can be coupled with an appropriate derivative of this compound. For instance, an imidazolidinone with a carboxylic acid side chain could be activated and reacted with an amino-functionalized this compound to form a stable amide linkage, effectively grafting the two structures.

A more advanced approach leverages palladium-catalyzed cross-coupling reactions. For example, an N-allylurea derived from an this compound precursor can undergo intramolecular cyclization in the presence of an aryl bromide and a palladium catalyst to form the imidazolidinone ring directly onto the this compound framework. organic-chemistry.org Another method involves the reaction of Schiff bases with amino acids, such as glycine, under phase transfer catalysis conditions to yield imidazolidinone structures. ekb.eg This could be adapted by forming a Schiff base from an aldehyde-functionalized this compound.

Table 1: Potential Synthetic Pathways for Imidazolidinone-Grafted this compound This table is interactive. You can sort and filter the data.

| Pathway Description | Key Reactants | General Conditions | Potential Advantages |

|---|---|---|---|

| Post-Amidation Cyclization | 11-Aminothis compound derivative, Carbonyl source (e.g., phosgene) | Multi-step; requires formation of a diamine precursor | Modular approach, allowing for variation in the amide substituent. |

| Pre-formed Ring Coupling | Functionalized this compound, Imidazolidinone with reactive group | Standard peptide or ester coupling conditions | Utilizes well-established coupling chemistries. |

| Palladium-Catalyzed Cyclization | N-allylurea of an this compound derivative, Aryl bromide | Pd₂(dba)₃/Xantphos catalyst, NaOtBu base | Forms two bonds and potential stereocenters in one step. organic-chemistry.org |

| Schiff Base Condensation | Aldehyde-functionalized this compound, Glycine | Phase Transfer Catalyst (e.g., BTBAC), Base | Mild reaction conditions. ekb.eg |

Synthesis of Dodecanamide (B72619) Derivatives as Related Long-Chain Amides

The synthesis of dodecanamide and its derivatives serves as an excellent model for the preparation of long-chain amides, including this compound. The fundamental reaction is the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.

The most direct route is the thermal condensation of dodecanoic acid with an amine. However, this method often requires high temperatures and long reaction times, which can lead to side reactions and reduced yields. google.com A more common and efficient laboratory-scale synthesis involves the activation of the carboxylic acid. One popular method is the conversion of dodecanoic acid to dodecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with a wide range of primary and secondary amines at room temperature to afford the corresponding dodecanamide in high yield.

For instance, the synthesis of N-phenyldodecanamide involves the reaction of dodecanoyl chloride with aniline. Similarly, N-[3-(dimethylamino)propyl]dodecanamide is typically prepared via the amidation of dodecanoic acid or its acyl chloride with N,N-dimethyl-1,3-propanediamine.

Enzymatic methods offer a greener alternative. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the amidation of dodecanoic acid in non-aqueous solvents at mild temperatures (e.g., 40–60°C), achieving good yields and avoiding harsh reagents.

Another approach is transamidation, where an ester, such as methyl dodecanoate, is reacted with an amine in the presence of a catalyst like sodium methoxide. This method is particularly useful in industrial settings. Research has also explored the synthesis of complex dodecanamide analogues, such as (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, via stereoselective methods like catalytic enantioselective Mannich-type reactions. acs.org

Table 2: Comparative Synthesis of Dodecanamide Derivatives This table is interactive. You can sort and filter the data.

| Method | Reactants | Catalyst/Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Pathway | Dodecanoyl chloride, N,N-dimethyl-1,3-propanediamine | None (or base scavenger) | Room Temp, Inert Atmosphere | ~80–91% | |

| Direct Amidation | Dodecanoic acid, N,N-dimethyl-1,3-propanediamine | None | High Temp (e.g., 180°C) | Moderate | |

| Enzymatic Synthesis | Dodecanoic acid, N,N-dimethyl-1,3-propanediamine | Candida antarctica Lipase B | 40–60°C, Non-aqueous solvent | 70–75% | |

| Stereoselective Synthesis | Varies | Cu(II)-chiral diamine complex | Catalytic, Enantioselective | Varies | acs.org |

Optimization of Synthetic Reaction Conditions and Pathways

Optimizing the synthesis of this compound involves the systematic adjustment of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables include the choice of catalyst, solvent, temperature, and stoichiometry of the reactants. whiterose.ac.ukbeilstein-journals.org

Catalyst Selection: For direct amidation of undecanoic acid, which avoids the need to pre-activate the acid, catalysts are crucial. Heterogeneous Lewis acid catalysts, such as metal-supported mesoporous silica (B1680970) (e.g., Ti-SBA-15, Zr-SBA-15), have shown high catalytic performance in the amidation of undecanoic acid with amines like aniline. bohrium.comulaval.ca The Lewis acidity of these materials facilitates the reaction, and studies have identified optimal metal concentrations for maximizing catalytic activity. ulaval.ca For example, Ti-12%-SBA-15 has been demonstrated as a highly active catalyst for this transformation. bohrium.com Niobium pentoxide (Nb₂O₅) has also been identified as a highly effective heterogeneous catalyst for direct amidation reactions. bohrium.com Enzymatic catalysts, particularly lipases, are effective for "green" synthesis, operating under mild conditions with high selectivity. researchgate.net

Reaction Conditions:

Temperature: The optimal temperature depends on the synthetic route. Direct thermal condensation requires high temperatures (>150°C), whereas catalyzed reactions can often proceed at lower temperatures. google.com For instance, Lewis acid-catalyzed amidations are typically run at reflux in a solvent like toluene (B28343). ulaval.ca Enzymatic syntheses are usually conducted at mild temperatures, often between 40°C and 60°C.

Solvent: The choice of solvent is critical as it affects reactant solubility and can influence the reaction pathway. researchgate.net For many amidation reactions, non-polar aprotic solvents like toluene are used, often with azeotropic removal of water to drive the reaction to completion. ulaval.ca In enzymatic synthesis, non-aqueous media like tert-butanol (B103910) or eucalyptol (B1671775) are preferred. researchgate.net

Stoichiometry: The molar ratio of reactants can significantly impact the outcome. In many cases, using a slight to moderate excess of the amine component can drive the reaction towards quantitative conversion of the carboxylic acid. google.com

Optimization Methodologies: Modern chemical development often employs systematic approaches like "one factor at a time" (OFAT) or more sophisticated "Design of Experiments" (DoE) to efficiently map the reaction landscape. whiterose.ac.ukmt.com DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, concentration) to identify optimal conditions and understand the interactions between different variables. mt.com The use of automated flow reactors coupled with in-line analysis and machine learning algorithms represents the cutting edge of reaction optimization, allowing for high-throughput screening of conditions and the rapid identification of optimal synthetic pathways. beilstein-journals.orgnih.gov

Table 3: Key Parameters for Optimizing this compound Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Catalyst | Increases reaction rate, enables lower temperatures. Choice affects selectivity. | Screen various Lewis acids, Brønsted acids, or enzymes for highest yield. bohrium.com |

| Temperature | Affects reaction rate and by-product formation. | Varies with the method; optimized to balance rate and selectivity. whiterose.ac.uk |

| Solvent | Affects solubility and can shift equilibrium. | Select based on reactant solubility and compatibility with the catalyst. researchgate.net |

| Reactant Ratio | Can drive the reaction to completion. | Use of excess amine is common to maximize conversion of the carboxylic acid. google.com |

| Water Removal | Crucial for driving equilibrium in condensation reactions. | Azeotropic distillation (e.g., with a Dean-Stark trap) or use of drying agents. |

Pharmacological and Biological Activity Investigations of Undecanamide Derivatives

Anti-inflammatory and Analgesic Efficacy Studies

Derivatives of amides and related structures have been the subject of studies to evaluate their potential as anti-inflammatory and analgesic agents. nih.govgoogle.com Investigations into various amide derivatives have shown notable anti-inflammatory and analgesic activities in preclinical models. nih.govnih.govekb.eg For instance, certain synthesized amide derivatives demonstrated good anti-inflammatory activity in carrageenan-induced paw edema assays and significant analgesic effects in acetic acid-induced writhing tests. nih.govnih.gov Alkamides, a broad class of compounds that includes undecanamide derivatives, are known to possess a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. mdpi.comnih.gov The structural similarities of alkamides to endogenous signaling molecules contribute to these properties. researchgate.net

The incorporation of a vanillyl group into a molecule is a recognized strategy for imparting analgesic and anti-inflammatory properties. ontosight.ai This moiety is a key structural feature of capsaicin (B1668287), the active component in chili peppers, and is crucial for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.netresearchgate.net The TRPV1 receptor is a nonselective cation channel that acts as a sensor for noxious stimuli, including heat and inflammatory mediators. researchgate.net Activation of TRPV1 on sensory neurons leads to the sensation of pain and the release of pro-inflammatory substances. researchgate.net

Compounds containing a vanillyl moiety can modulate pain and inflammation through their interaction with the TRPV1 receptor. ontosight.airesearchgate.net The initial excitation of sensory neurons by a vanilloid compound is followed by a lasting refractory state, known as desensitization, which underlies its therapeutic potential for pain relief. researchgate.net The vanillyl group is considered essential for the binding of these compounds to the TRPV1 channel. researchgate.net Therefore, this compound derivatives containing a vanillyl moiety, such as N-vanillyl-undecanamide, are of significant interest for their potential to modulate pain and inflammation via this well-established mechanism. ontosight.ai

Alkamides, the class of bioactive lipids to which this compound belongs, exert their analgesic effects through multiple mechanisms. mdpi.comnih.gov Their chemical structure often resembles that of endogenous cannabinoids like anandamide (B1667382), allowing them to interact with the endocannabinoid system. researchgate.netthieme-connect.com Specifically, certain alkamides have been found to bind to cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and pain. nih.govthieme-connect.com This interaction with cannabinoid receptors is a proposed molecular basis for their immunomodulatory and analgesic actions. thieme-connect.comresearchgate.net

In addition to the cannabinoid system, alkamides can also modulate pain perception through their action on TRPV1 channels, similar to capsaicin. researchgate.net The structural resemblance of some alkamides to capsaicin may account for their analgesic properties. researchgate.net The interaction with these channels can produce the tingling and numbing sensations associated with plants rich in these compounds, an effect that contributes to their use as local anesthetics in traditional medicine. mdpi.com The analgesic activity of alkamides is also linked to the inhibition of enzymes involved in the inflammatory process, such as cyclooxygenase (COX), which suppresses the production of prostaglandins (B1171923). thieme-connect.com

Role of Vanillyl Moieties in Pain and Inflammation Modulation

Antioxidant Properties and Cellular Protection

Antioxidants are crucial for protecting biological systems by neutralizing free radicals and reactive oxygen species (ROS), which are produced during normal cellular metabolism. xiahepublishing.comfrontiersin.org Excessive ROS can lead to oxidative stress, a condition that damages key cellular components like lipids, proteins, and DNA, contributing to various diseases. nih.gov Antioxidants provide cellular protection by preventing the formation of new radicals, scavenging existing ones, and repairing damage. xiahepublishing.comnih.gov

Compounds structurally similar to this compound derivatives have been investigated for their antioxidant potential. ontosight.ai For example, vanillin, which contains the vanillyl moiety that can be incorporated into this compound, exhibits antioxidant and anti-inflammatory activities. researchgate.net The antioxidant capacity of molecules can be attributed to their ability to donate an electron to a free radical, thereby stabilizing it. nih.gov Endogenous antioxidants like coenzyme Q and vitamin E are lipid-soluble and protect cellular membranes from lipid peroxidation. redalyc.org Some enzymes, such as NQO1, can reduce oxidized forms of these antioxidants, restoring their protective function. redalyc.org The investigation of this compound derivatives for antioxidant properties is based on the potential for their specific chemical structures to interact with and neutralize ROS, thus offering cellular protection against oxidative damage. nih.govnih.gov

Antimicrobial and Antifungal Activity Assessment

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. nih.gov Various classes of chemical compounds, including derivatives of amides and related heterocyclic structures, are being explored for their ability to inhibit the growth of pathogenic microbes. mdpi.comnih.gov

Research into this compound-related compounds and other synthetic derivatives has shown varying degrees of antibacterial activity. While some undecane-based compounds like undecan-x-ones have demonstrated low activity against bacteria such as Escherichia coli and Bacillus subtilis, other more complex derivatives have shown greater promise. researchgate.net For example, studies on imidazolidine-4-one derivatives, which share some structural features with amide compounds, have revealed potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov The mechanism for these compounds often involves the disruption of the bacterial cell membrane. nih.gov The efficacy of these derivatives is often linked to their physicochemical properties, such as hydrophobicity. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity Level |

|---|---|---|

| Undecan-x-ones | Escherichia coli | Low Activity researchgate.net |

| Undecan-x-ones | Bacillus subtilis | Low Activity researchgate.net |

| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | Varying Inhibition mdpi.com |

| Thienopyrimidine–sulfonamide hybrids | Escherichia coli | Mild Activity mdpi.com |

| Thienopyrimidine–sulfonamide hybrids | Pseudomonas aeruginosa | No Activity Detected mdpi.com |

| Bis-cyclic imidazolidine-4-one derivatives | MRSA | Potent Activity nih.gov |

| Bis-cyclic imidazolidine-4-one derivatives | E. coli | Potent Activity nih.gov |

| 2-thiohydantoin and 2-quinolone hybrids | Staphylococcus aureus | Mild to Moderate Bacteriostatic Activity mdpi.com |

| 2-thiohydantoin and 2-quinolone hybrids | Pseudomonas aeruginosa | Mild to Moderate Bacteriostatic Activity mdpi.com |

The antifungal potential of this compound and its derivatives is an area of active investigation. google.com Related compounds have shown significant efficacy against a range of fungal pathogens. Undecan-2-one, for instance, has been reported to have high activity against the yeast Candida mycoderma and the mold Aspergillus niger. researchgate.net Acylhydrazone derivatives have also demonstrated a broad spectrum of antifungal activity against clinically relevant strains like Candida albicans, Candida krusei, and Aspergillus fumigatus. frontiersin.org The mechanism of action for some antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net The evaluation of novel synthetic compounds, such as s-triazine derivatives, has shown that structural modifications can lead to potent activity against various Candida species and other fungi like Cryptococcus neoformans. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity Level/Result |

|---|---|---|

| Undecan-2-one | Candida mycoderma | High Activity researchgate.net |

| Undecan-2-one | Aspergillus niger | High Activity researchgate.net |

| This compound | Fungal Strains | Preserved Antifungal Activity google.com |

| Acylhydrazone derivatives | Candida albicans | Excellent Activity (MIC 0.49 µg/ml for some) frontiersin.org |

| Acylhydrazone derivatives | Aspergillus fumigatus | Excellent Activity (MIC 0.98 µg/ml for some) frontiersin.org |

| s-Triazine derivatives | Candida albicans | Potent (MIC = 8 μg/mL for some) mdpi.com |

| s-Triazine derivatives | Cryptococcus neoformans | Moderate Inhibition mdpi.com |

| Ellagic Acid | Trichophyton rubrum | MIC = 18.75 µg/ml researchgate.net |

| Ellagic Acid | Candida albicans | MIC = 25.0 µg/ml researchgate.net |

Evaluation Against Bacterial Strains

Anticancer Activities of this compound-Related Compounds

Research into the therapeutic potential of this compound derivatives has revealed notable activity in the context of oncology. These investigations have primarily focused on their effects on hormone-dependent cancers, their ability to induce cell death in various cancer types, and their potential role in novel treatment paradigms.

Antiestrogenic Effects in Hormone-Dependent Cancer Cell Lines

Certain this compound derivatives have been identified as potent antiestrogenic agents, showing significant activity in cancer cell lines that are dependent on estrogen for their growth and proliferation. This activity is primarily mediated through direct interaction with estrogen receptors and a consequent inhibition of cellular growth.

A key mechanism underlying the anticancer effect of specific this compound derivatives is their function as antagonists of the estrogen receptor (ER). One of the most studied compounds in this class is ICI-164384, chemically known as N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound. researchgate.net This compound is a synthetic derivative of estradiol (B170435) and is recognized as a pure or silent antagonist of the ER. researchgate.net Unlike selective estrogen receptor modulators (SERMs), it possesses no intrinsic estrogenic (agonist) activity. researchgate.net Its antagonistic action is potent, leading to a dose-dependent reduction in the levels of estrogen receptor protein within cells, without affecting the receptor's mRNA levels.

Another this compound derivative, EM-139 (N,n-butyl-N-methyl-11-[16' alpha-chloro-3',17' beta-dihydroxy-estra-1',3',5'-(10')triene-7' alpha-yl] this compound), is also described as a pure antiestrogen (B12405530). Furthermore, research has shown that introducing a side-chain with a secondary bromide and a butyl methyl amide group at the 16α-position of estradiol, creating an this compound derivative, results in a blockade of the estrogenic effect of estradiol.

A direct consequence of estrogen receptor antagonism is the inhibition of cancer cell proliferation. The this compound derivative ICI-164384 has been shown to significantly decrease cell proliferation in hormone-dependent breast cancer cell lines, such as MCF-7 and T-47D. The effect is particularly potent in MCF-7 cells, where a very low concentration is sufficient to reduce growth by 50%. This compound not only curtails basal proliferation but also effectively inhibits the stimulatory growth effect induced by estradiol in these cell lines. However, it shows no effect on proliferation in antiestrogen-resistant (LY-2) or hormone-independent (MDA-MB-436) cell lines.

Similarly, the pure antiestrogen EM-139 has been found to inhibit basal cell proliferation in ZR-75-1 human breast cancer cells. Studies demonstrated that EM-139 creates a global slowing effect on the duration of the cell cycle, which accounts for its potent inhibitory impact on cell proliferation. Another estradiol derivative featuring a 16α-undecanamide side chain was observed to cause a 28% inhibition of estradiol-induced cell proliferation in the estrogen-sensitive ZR-75-1 human breast cancer cell line at a concentration of 1 µM.

| Compound | Cell Line | Effect | Concentration | Source |

|---|---|---|---|---|

| ICI-164384 | MCF-7 | 50% growth reduction | 10-9 M | smolecule.com |

| ICI-164384 | T-47D | Significant growth decrease | 10-7 - 10-6 M | smolecule.com |

| EM-139 | ZR-75-1 | Inhibition of basal and E2-stimulated proliferation | Not Specified | |

| 16α-(bromoalkylamide) estradiol derivative | ZR-75-1 | 28% inhibition of E2-induced proliferation | 1 µM |

Estrogen Receptor-Mediated Antagonism

Induction of Cytotoxicity in Specific Cancer Cell Types

Beyond their antiestrogenic properties in hormone-dependent cancers, investigations into related long-chain fatty acid amides suggest a broader potential for inducing cytotoxicity across various cancer types. While direct studies on simple this compound derivatives are limited, the amphiphilic nature of related compounds points to a mechanism of action involving the disruption of cell membranes. N-Dodecyl-11-(2-hydroxyphenoxy)this compound, for instance, possesses surfactant properties that allow it to disrupt lipid bilayers, which can lead to cytotoxic effects. smolecule.com

Studies on N-acyl dopamines (NADAs), which are amides of long-chain fatty acids and dopamine (B1211576), have demonstrated significant cytotoxic activity. These endogenous lipids have been shown to induce cell death in a range of human cancer cell lines, including those from bone (HOS), nerve (IMR-32), breast (MCF-7), and blood (Namalwa, K-562). nih.goviiarjournals.org The cytotoxic effect is potent, with lethal doses (LD50) observed in the low micromolar range for many derivatives. nih.goviiarjournals.orgiiarjournals.org This suggests that the N-acyl structure itself is a key determinant of cytotoxicity against cancer cells of diverse histological origins. nih.goviiarjournals.org

| N-Acyl Dopamine Derivative | HOS (Osteosarcoma) LD50 (µM) | IMR-32 (Neuroblastoma) LD50 (µM) | MCF-7 (Breast Cancer) LD50 (µM) | Namalwa (Burkitt's Lymphoma) LD50 (µM) | K-562 (Myelogenous Leukemia) LD50 (µM) | Source |

|---|---|---|---|---|---|---|

| N-Arachidonoyl-DA (20:4) | 2.5 | 10 | 80 | 2.5 | 2.5 | iiarjournals.orgiiarjournals.org |

| N-Docosahexaenoyl-DA (22:6) | 0.5 | 10 | 40 | 0.5 | 1.5 | iiarjournals.orgiiarjournals.org |

| N-Oleoyl-DA (18:1) | 1.0 | 1.0 | 20 | 1.0 | 1.0 | iiarjournals.orgiiarjournals.org |

| N-Palmitoyl-DA (16:0) | 10 | 10 | 80 | 10 | 10 | iiarjournals.orgiiarjournals.org |

Role in Immunogenic Cancer Treatment

Immunogenic cancer treatment is an approach that seeks to stimulate the patient's own immune system to recognize and attack tumor cells. A key aspect of this is the induction of immunogenic cell death (ICD), a form of cancer cell death that releases specific signals, known as damage-associated molecular patterns (DAMPs), which alert and activate the immune system. oncodaily.commdpi.com Despite the investigation of various classes of molecules for their ability to induce ICD, a review of the available scientific literature did not yield specific research on the role of this compound derivatives in this context. The potential for these lipid amides to modulate anti-tumor immune responses or induce ICD remains an unexplored area of investigation.

Neuropharmacological Investigations

The neuropharmacological activities of this compound derivatives are primarily linked to the endocannabinoid system, a crucial neuromodulatory system involved in regulating a wide array of physiological processes. This link is established through the structural similarity of certain this compound compounds to anandamide (N-arachidonoylethanolamine), a key endogenous cannabinoid neurotransmitter. universiteitleiden.nlwikipedia.org

Several synthetic this compound derivatives have been developed as stable analogs of anandamide. google.com For example, CB-25 (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide) and CB-52 (N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide) are this compound-based compounds that exhibit high binding affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. google.commdpi.comresearchgate.net CB-25 has been characterized as an inverse agonist for the CB1 receptor. google.comresearchgate.net The interaction of these this compound derivatives with cannabinoid receptors highlights their potential to modulate neurological functions in which the endocannabinoid system is implicated, such as pain perception, mood, and memory. iiarjournals.org

Furthermore, the activity of anandamide is tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its breakdown. wikipedia.orgnih.gov The inhibition of FAAH leads to an increase in the levels of anandamide, which can produce therapeutic effects such as neuroprotection, anxiety reduction, and pain relief. iiarjournals.org By preventing the degradation of anandamide, FAAH inhibitors can enhance endocannabinoid signaling and protect neurons from damage. iiarjournals.orgdovepress.comacs.org Given that this compound derivatives can act as anandamide mimetics, they represent a class of compounds with significant potential for the development of novel neuropharmacological agents, particularly as FAAH inhibitors or direct receptor modulators. iiarjournals.orgscirp.org

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. nih.govnih.gov this compound derivatives have been investigated for their ability to modulate this system, primarily through their interactions with cannabinoid receptors and key metabolic enzymes.

Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors that are key targets for both endogenous and exogenous cannabinoids. nih.govwikipedia.org CB1 receptors are predominantly found in the central and peripheral nervous systems, where they are involved in modulating neurotransmitter release. nih.govwikipedia.org In contrast, CB2 receptors are mainly expressed on immune cells and are associated with the modulation of cytokine release. nih.govnih.gov The development of selective ligands for these receptors is a significant area of research, with potential therapeutic applications in pain management, inflammatory disorders, and more. nih.govrsc.org

Several this compound derivatives have been synthesized and evaluated for their affinity and activity at cannabinoid receptors. For instance, CB-52 , or N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide, demonstrates high affinity for both CB1 and CB2 receptors, with Ki values of 210 nM and 30 nM, respectively. caymanchem.com In vitro studies have characterized CB-52 as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor. caymanchem.com Another derivative, CB-25 (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide), also shows affinity for both receptors and is considered a stable analog of anandamide and Δ⁹-tetrahydrocannabinol (THC). caymanchem.comnih.gov

The structural diversity of these ligands allows for functional selectivity, also known as biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor. nih.gov This property is of significant interest in drug development as it may allow for the design of compounds with more specific therapeutic effects and fewer side effects. nih.gov

Table 1: Cannabinoid Receptor Activity of Selected this compound Derivatives

| Compound | Structure | CB1 Receptor Activity | CB2 Receptor Activity | Reference |

| CB-52 | N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide | Partial Agonist (K | Neutral Antagonist (K | caymanchem.com |

| CB-25 | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide | Agonist | Agonist | caymanchem.comnih.gov |

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs). nih.govwikipedia.org This includes the endocannabinoid anandamide, the sleep-inducing lipid oleamide (B13806), and other N-acylethanolamines. wikipedia.orguniprot.org By hydrolyzing these signaling molecules, FAAH terminates their action. uniprot.orgresearchgate.net The enzyme is an integral membrane protein belonging to the serine hydrolase family. nih.gov Inhibition of FAAH leads to elevated levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govunimi.it This makes FAAH an attractive therapeutic target. nih.govunimi.it

Research has explored the potential of this compound derivatives as FAAH inhibitors. For example, certain N-acylethanolamines, which are structurally related to this compound, have been shown to interact with FAAH. researchgate.net The development of potent and selective FAAH inhibitors is an active area of research. While specific this compound-based FAAH inhibitors are being investigated, detailed findings on their direct inhibitory activity are part of ongoing research. The general principle involves designing molecules that can bind to the active site of FAAH, preventing it from breaking down anandamide and other FAAs. pnas.org

Monoacylglycerol lipase (B570770) (MAGL) is another critical serine hydrolase involved in the endocannabinoid system. nih.govnih.gov Its primary role is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. nih.govnih.gov This action not only terminates 2-AG signaling but also provides arachidonic acid, a precursor for prostaglandins and other inflammatory mediators. nih.govnih.gov MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain. nih.govfrontiersin.org Consequently, inhibiting MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, pain, and cancer, by elevating 2-AG levels and reducing the production of pro-inflammatory eicosanoids. nih.govfrontiersin.org

The development of selective MAGL inhibitors is a significant focus of drug discovery. nih.govfrontiersin.org Potent and selective inhibitors like JZL 184 and JJKK 048 have been developed and studied extensively. rndsystems.com While the provided information does not detail specific this compound derivatives as MAGL inhibitors, the broader class of lipid-like molecules is under investigation for this purpose. The inhibition of MAGL by such compounds would be expected to potentiate endocannabinoid signaling and exert therapeutic effects. nih.gov

Table 2: Key Enzymes in Endocannabinoid Degradation

| Enzyme | Primary Substrate(s) | Function | Location | Reference |

| FAAH | Anandamide, Oleamide, N-acylethanolamines | Hydrolyzes fatty acid amides to terminate their signaling. | Integral membrane protein, found in various tissues including brain, liver, and pancreas. | nih.govuniprot.org |

| MAGL | 2-Arachidonoylglycerol (2-AG) | Hydrolyzes monoacylglycerols, primarily 2-AG, into fatty acids and glycerol. | Associated with membranes in the brain and peripheral tissues. | unimi.itnih.govmdpi.com |

Cannabinoid Receptor (CB1 and CB2) Ligand Activity

Transient Receptor Potential Ankyrin Type-1 (TRPA1) Channel Agonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is an excitatory ion channel primarily expressed in sensory neurons. nih.govmdpi.com It functions as a sensor for a wide variety of noxious stimuli, including environmental irritants, cold temperatures, and endogenous inflammatory mediators, leading to pain, itch, and neurogenic inflammation. nih.govfrontiersin.org TRPA1 is a non-selective cation channel, and its activation allows the influx of ions like Ca²⁺ and Na⁺, which can lead to cellular depolarization and signaling. mdpi.com The channel can be activated by compounds that covalently modify cysteine residues or by non-covalent agonists that bind to a distinct pocket. nih.govnih.gov

The interaction of this compound derivatives with TRPA1 channels is an area of interest. N-acyl amides, a class to which this compound belongs, have been shown to interact with TRP channels. For example, N-acyl taurines are known agonists of the TRP family of calcium channels. unimi.it Activation of TRPA1 by specific agonists can lead to distinct physiological responses. For instance, some agonists cause channel desensitization and transient pain, while others can induce persistent pain without desensitization. nih.govnih.gov This phenomenon, known as biased agonism, highlights the complexity of TRPA1 modulation and its potential for targeted therapeutic intervention. nih.gov Research is ongoing to characterize how different this compound derivatives might act as agonists or antagonists at the TRPA1 channel and the resulting physiological consequences. ijbs.com

Dopamine Pathway Interactions

The dopamine system is a critical neurotransmitter system involved in regulating motor control, motivation, reward, and cognitive functions. Interactions between the endocannabinoid system and the dopamine system are well-documented, with cannabinoid receptors modulating dopamine synthesis and release. mdpi.com

Specific this compound derivatives have been investigated for their potential to interact with dopamine pathways. For example, research into novel ropinirole (B1195838) analogues has included the synthesis of N-(3-((2-(2-Oxoindolin-4-yl)ethyl)(propyl)amino)propyl)decanamide, a compound structurally related to this compound, for evaluation at dopamine D2 receptors. rsc.org Furthermore, studies on N-phenyl piperazine (B1678402) analogs, designed as potential dopamine D3 receptor ligands, have included compounds with this compound-like structures. mdpi.comresearchgate.net These investigations aim to understand how modifications to the this compound structure can influence binding and activity at different dopamine receptor subtypes, which could have implications for treating neurological and psychiatric disorders.

Estrogenic Activity Profiling of Steroidal this compound Analogues

Estrogen receptors (ERs) are nuclear transcription factors that mediate the effects of estrogens. ebi.ac.uk They are key targets in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Antiestrogens, which block the action of estrogen, are a cornerstone of endocrine therapy. nih.gov

A significant area of research has focused on the development of steroidal this compound analogues as antiestrogenic agents. These compounds often consist of an estradiol core with a long this compound side chain attached, typically at the 7α or 11β position. researchgate.netmdpi.com This side chain plays a crucial role in determining the compound's estrogenic or antiestrogenic profile.

One notable example is ICI 164,384 (N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound), a pure antiestrogen with no intrinsic estrogenic activity. ebi.ac.uk It acts as a silent antagonist of the estrogen receptor. ebi.ac.uk Similarly, N-n-butyl-N-methyl-11-(3,17 beta-dihydroxyestra- 1,3,5(10)-trien-7 alpha-yl) this compound has been identified as a potent estrogen antagonist. researchgate.net

The position and nature of the this compound chain are critical. For instance, estradiol derivatives with an this compound side chain at the 11β-position were found to be devoid of in vitro estrogenic activity while maintaining high ER binding affinity. mdpi.com Furthermore, the introduction of a bromoalkylamide side chain at the 16α-position of estradiol, as in N-butyl, N-methyl, 11-[3',17' beta-(dihydroxy)-1',3',5' (10')-estratrien-16' alpha-yl]-9(R/S)-bromo this compound , resulted in a compound with both antiestrogenic activity and the ability to inhibit 17β-hydroxysteroid dehydrogenase, an enzyme involved in estrogen metabolism. nih.gov

These findings demonstrate that modifying the steroidal backbone with this compound side chains is a viable strategy for developing potent and pure antiestrogens for potential therapeutic use.

Table 3: Estrogenic and Antiestrogenic Activity of Selected Steroidal this compound Analogues

| Compound | Structure | Activity Profile | Reference |

| ICI 164,384 | N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound | Pure Estrogen Receptor Antagonist | ebi.ac.uk |

| N-n-butyl-N-methyl-11-(3,17 beta-dihydroxyestra- 1,3,5(10)-trien-7 alpha-yl) this compound | Potent Estrogen Antagonist | researchgate.net | |

| N-butyl, N-methyl, 11-[3',17' beta-(dihydroxy)-1',3',5' (10')-estratrien-16' alpha-yl]-9(R/S)-bromo this compound | Antiestrogenic; Inhibitor of 17β-HSD | nih.gov |

Applications in Plant Biology Research

This compound and its related N-acylamides have emerged as significant signaling molecules in plant biology. Research has particularly focused on their ability to modulate plant growth and development, revealing complex interactions with endogenous signaling pathways.

Modulation of Root Development in Model Organisms

Derivatives of this compound, particularly the structurally related C10 alkamide, N-isobutyl decanamide (B1670024), have been shown to be potent modulators of root system architecture in the model organism Arabidopsis thaliana. researchgate.netresearchgate.net Exogenous application of these fatty acid amides induces significant and dose-dependent changes in root development. oup.comnih.gov

Key research findings indicate that one of the most prominent effects is the inhibition of primary root growth. oup.comnih.gov Concurrently, these compounds stimulate the formation and emergence of lateral and adventitious roots. researchgate.netoup.com For instance, in wild-type Arabidopsis seedlings, treatment with N-isobutyl decanamide leads to a dose-dependent decrease in the length of the primary root while simultaneously increasing the number and density of lateral roots, resulting in a more exploratory root system. oup.comnih.gov This suggests that these amides influence the switch from primary to lateral root development programs. nih.gov Cellular analysis shows that N-isobutyl decanamide treatment can induce differentiation processes, such as root hair formation, closer to the primary root tip. oup.com

The effects are not limited to lateral roots; N-isobutyl decanamide also induces adventitious root formation in both intact seedlings and shoot explants of Arabidopsis. researchgate.netoup.com The response to these amides is genetically controlled, as demonstrated by the identification of the Arabidopsis mutant drr1 (decanamide-resistant root1), which shows resistance to the primary root growth inhibition and reduced lateral root formation when treated with N-isobutyl decanamide. oup.comnih.gov This mutant sustains more normal root meristematic activity under inhibitory concentrations of the alkamide, highlighting a specific signaling pathway for these molecules in plants. nih.gov

Table 1: Effects of N-isobutyl decanamide on Arabidopsis thaliana Root Architecture

| Parameter | Observation | Concentration Range | Reference(s) |

|---|---|---|---|

| Primary Root Growth | Inhibition | Dose-dependent (e.g., 20-50 µM) | oup.comnih.gov |

| Lateral Root Number | Increase | Dose-dependent | oup.com |

| Lateral Root Density | Increase | Dose-dependent | oup.comnih.gov |

| Adventitious Root Formation | Stimulation | Effective at ~30 µM | researchgate.netoup.com |

| Root Hair Formation | Induced closer to the primary root tip | 25-50 µM | oup.com |

Interactions with Nitric Oxide Signaling Pathways

The developmental changes in root architecture induced by this compound derivatives are intricately linked to nitric oxide (NO) signaling. researchgate.netoup.com Nitric oxide is a crucial gaseous signaling molecule in plants, involved in a wide array of physiological processes, including root development. researchgate.netfrontiersin.org Research provides compelling evidence that NO acts as an intermediate in the signaling cascade initiated by alkamides like N-isobutyl decanamide. oup.comresearchgate.net

Studies using the fluorescent probe 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA) have shown that the application of N-isobutyl decanamide to Arabidopsis roots leads to a rapid and sustained increase in NO accumulation. researchgate.netoup.com This NO production is particularly localized in the meristematic region of the primary root tip and in the zones of lateral and adventitious root initiation, correlating spatially and temporally with the observed developmental changes. researchgate.netoup.com

The causal link between the alkamide and NO was further established through pharmacological and genetic experiments. oup.com

NO Donors: Applying NO donors such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP) to Arabidopsis seedlings mimics the effects of N-isobutyl decanamide, causing inhibition of primary root growth and promotion of lateral root formation in a dose-dependent manner. oup.comresearchgate.net

NO Scavengers: The morphogenetic effects of N-isobutyl decanamide are significantly reduced when co-applied with NO scavengers like cPTIO. oup.comresearchgate.net For example, the proliferative capacity of primary root meristems, which is typically inhibited by the alkamide, can be restored by the addition of a NO scavenger. oup.com

NO-related Mutants: Investigations using Arabidopsis mutants defective in NO biosynthesis (nia1 nia2) or signaling (Atnoa1) revealed a reduced lateral root response to N-isobutyl decanamide, although the primary root growth inhibition remained largely unaffected. oup.com This suggests that NO is a critical component specifically for the alkamide-induced promotion of lateral roots. oup.comresearchgate.net

These findings confirm that N-isobutyl decanamide and related compounds modulate root system architecture by activating an NO-dependent signaling pathway. researchgate.netplos.org This interaction highlights a sophisticated mechanism by which plants perceive and respond to these lipid signals to adjust their growth and development. oup.com

Table 2: Evidence for the Interaction between N-isobutyl decanamide and Nitric Oxide (NO) Signaling in Arabidopsis Root Development

| Experimental Approach | Compound/Mutant | Key Finding | Reference(s) |

|---|---|---|---|

| NO Detection | N-isobutyl decanamide + DAF-2DA | Increased NO fluorescence in primary root tip and sites of lateral root formation. | researchgate.netoup.com |

| Pharmacological (Mimicry) | Sodium Nitroprusside (SNP), SNAP | Inhibited primary root growth and promoted lateral root formation, similar to the alkamide. | oup.comresearchgate.net |

| Pharmacological (Scavenging) | N-isobutyl decanamide + cPTIO | Decreased the morphogenetic effects of the alkamide. | oup.comresearchgate.net |

| Genetic (Biosynthesis) | nia1 nia2 mutants | Showed reduced lateral root response to the alkamide. | oup.com |

| Genetic (Signaling) | Atnoa1 mutant | Displayed reduced lateral root response to the alkamide. | oup.com |

Mechanistic Elucidation of Biological Actions of Undecanamide Derivatives

Molecular Target Identification and Binding Studies

The interaction of undecanamide derivatives with various protein targets is a key area of investigation to elucidate their mechanism of action. These studies often involve assessing the binding affinity and selectivity of the compounds for specific receptors.

Several studies have focused on the interaction of this compound derivatives with estrogen receptors (ERs), which are crucial mediators of hormonal signaling and are implicated in various physiological and pathological processes, including breast cancer. Notably, estradiol (B170435) derivatives featuring an this compound side chain have been synthesized and evaluated for their ER binding affinity.